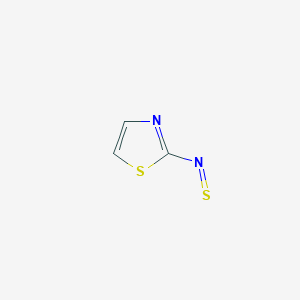
2-Thionitroso-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thionitroso-1,3-thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is part of the broader thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiazole, 2-(thionitroso)- can be achieved through several methods. One common approach involves the reaction of carbon disulfide with sulfoxonium ylides and secondary amines to form β-keto dithiocarbamates, which can then be dehydrated in an acidic environment to yield thiazole-2-thiones . Another method includes a base-catalyzed three-component reaction between chalcones, isothiocyanates, and elemental sulfur, resulting in thiazole-2-thiones .
Industrial Production Methods: Industrial production of thiazole derivatives often employs green chemistry approaches to minimize environmental impact. These methods include the use of green solvents, catalysts, and microwave irradiation-based synthesis . Such sustainable strategies are increasingly favored in the pharmaceutical and chemical industries.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Thionitroso-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thionitroso group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aminothiazoles.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Thionitroso-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, fungicides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of thiazole, 2-(thionitroso)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, modulating their activity.
Pathways Involved: The compound can interfere with metabolic pathways, such as those involved in DNA synthesis and repair, contributing to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Thiazole: A basic scaffold found in many natural and synthetic compounds.
Isothiazole: An isomer of thiazole with similar chemical properties.
Benzothiazole: A fused ring system containing a benzene ring and a thiazole ring.
Uniqueness: 2-Thionitroso-1,3-thiazole is unique due to its thionitroso group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific reactions and exhibit unique pharmacological properties compared to other thiazole derivatives .
Eigenschaften
CAS-Nummer |
157736-81-7 |
|---|---|
Molekularformel |
C3H2N2S2 |
Molekulargewicht |
130.2 g/mol |
IUPAC-Name |
2-thionitroso-1,3-thiazole |
InChI |
InChI=1S/C3H2N2S2/c6-5-3-4-1-2-7-3/h1-2H |
InChI-Schlüssel |
YXCIEHCYKFFKJU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)N=S |
Kanonische SMILES |
C1=CSC(=N1)N=S |
Synonyme |
Thiazole, 2-(thionitroso)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)


![[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate](/img/structure/B114123.png)






![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)
![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)
